3-(3-Methylphenyl)-2-thiophen-2-ylprop-2-enoic acid

Catalog No.
S12164696
CAS No.
M.F
C14H12O2S
M. Wt
244.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3-Methylphenyl)-2-thiophen-2-ylprop-2-enoic aci...

Product Name

3-(3-Methylphenyl)-2-thiophen-2-ylprop-2-enoic acid

IUPAC Name

3-(3-methylphenyl)-2-thiophen-2-ylprop-2-enoic acid

Molecular Formula

C14H12O2S

Molecular Weight

244.31 g/mol

InChI

InChI=1S/C14H12O2S/c1-10-4-2-5-11(8-10)9-12(14(15)16)13-6-3-7-17-13/h2-9H,1H3,(H,15,16)

InChI Key

GYILLEGDYCMKQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C=C(C2=CC=CS2)C(=O)O

3-(3-Methylphenyl)-2-thiophen-2-ylprop-2-enoic acid is an organic compound characterized by its unique structure, which includes a thiophene ring and a prop-2-enoic acid moiety. The presence of a methyl group on the phenyl ring enhances its chemical properties and potential biological activities. The molecular formula of this compound is C12H12O2SC_{12}H_{12}O_2S, and it has a molecular weight of approximately 220.29 g/mol. This compound is known for its potential applications in various fields, including medicinal chemistry and materials science.

  • Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
  • Reduction: The carbon-carbon double bond in the prop-2-enoic acid moiety can be reduced to yield saturated derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: The thiophene ring can participate in nucleophilic substitution reactions under basic conditions, allowing for further functionalization.

These reactions are significant for synthesizing derivatives that may have enhanced properties or biological activity.

Research indicates that 3-(3-Methylphenyl)-2-thiophen-2-ylprop-2-enoic acid exhibits various biological activities, including:

  • Antimicrobial Properties: Preliminary studies suggest potential efficacy against certain bacterial strains.
  • Anticancer Activity: Investigations into its ability to inhibit cancer cell proliferation are ongoing, with some promising results observed in vitro.

Further investigation into its biological activity is warranted to elucidate its mechanisms and therapeutic potential.

The synthesis of 3-(3-Methylphenyl)-2-thiophen-2-ylprop-2-enoic acid can be achieved through several methods:

  • Condensation Reactions: A common method involves the condensation of thiophene derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
  • Paal-Knorr Reaction: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as a sulfurizing agent.

These methods provide a framework for producing this compound and its analogs in laboratory settings.

3-(3-Methylphenyl)-2-thiophen-2-ylprop-2-enoic acid has potential applications in various fields:

  • Medicinal Chemistry: It is being explored for its potential as a bioactive compound with applications in drug development.
  • Material Science: The compound may be utilized in the production of advanced materials such as organic semiconductors and light-emitting diodes (OLEDs).

The exploration of these applications is essential for understanding the full utility of this compound.

Interaction studies involving 3-(3-Methylphenyl)-2-thiophen-2-ylprop-2-enoic acid are crucial for determining its pharmacokinetics and pharmacodynamics. Such studies typically focus on:

  • Binding Affinity: Assessing how well the compound interacts with specific biological targets.
  • Mechanism of Action: Understanding how the compound exerts its effects at the molecular level.

These studies are vital for assessing the clinical relevance of this compound.

Several compounds share structural similarities with 3-(3-Methylphenyl)-2-thiophen-2-ylprop-2-enoic acid, allowing for comparative analysis:

Compound NameMolecular FormulaUnique Features
3-(2-Thienyl)acrylic acidC8H8O2SC_8H_8O_2SLacks methyl substitution on the phenyl ring
4-(Methylthio)phenylacrylic acidC9H10OSC_9H_{10}OSContains a methylthio group instead of thienyl
Methyl 3-(thien-2-yl)acrylateC9H10O2SC_9H_{10}O_2SAn ester form that may exhibit different reactivity
3-(4-Methylphenyl)acrylic acidC10H10O2C_10H_{10}O_2Similar but lacks the thienyl component

Uniqueness

The uniqueness of 3-(3-Methylphenyl)-2-thiophen-2-ylprop-2-enoic acid lies in its specific combination of a methyl-substituted phenyl ring and a thiophene group, which may confer distinct electronic properties and biological activities compared to other similar compounds. This structural arrangement could lead to unique interactions within biological systems, making it an interesting candidate for further research.

XLogP3

3.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

244.05580079 g/mol

Monoisotopic Mass

244.05580079 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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